molecular formula C21H20Cl2N2O3 B5297411 (4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one

(4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one

Cat. No.: B5297411
M. Wt: 419.3 g/mol
InChI Key: GIWMFTKMNFFWKI-RQZCQDPDSA-N
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Description

(4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one typically involves the condensation of appropriate substituted benzaldehydes with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazolone derivatives are often studied for their potential pharmacological activities. This compound may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Medicine

In medicine, compounds similar to (4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one are investigated for their therapeutic potential. They may be used in the treatment of various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, pyrazolone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: A well-known pyrazolone derivative with anti-inflammatory and analgesic properties.

    Metamizole: Another pyrazolone derivative used as a pain reliever and antipyretic.

    Antipyrine: A pyrazolone compound with analgesic and antipyretic effects.

Uniqueness

(4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one is unique due to its specific substitution pattern on the aromatic rings and the presence of both chloro and methoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-12(2)28-19-11-14(10-18(23)20(19)27-4)9-17-13(3)24-25(21(17)26)16-7-5-15(22)6-8-16/h5-12H,1-4H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWMFTKMNFFWKI-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)OC)OC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)OC)OC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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